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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-3-methoxyphenyl)methanol is a substituted benzyl alcohol derivative with
significant potential as a versatile building block in organic synthesis. Its unique trifunctional
nature, possessing primary amino, hydroxyl, and methoxy groups on an aromatic scaffold,
makes it a valuable intermediate in the development of novel pharmaceutical agents and
complex organic molecules. This guide provides a comprehensive overview of its core physical
and chemical properties, synthesis, and safe handling protocols, designed to empower
researchers in leveraging its synthetic utility.

Compound Identification and Molecular Structure

A clear and unambiguous identification of a chemical entity is the foundation of scientific rigor.
This section details the key identifiers and structural representations for (2-Amino-3-
methoxyphenyl)methanol.

Nomenclature and Registration

» |IUPAC Name: (2-amino-3-methoxyphenyl)methanol[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b151028?utm_src=pdf-interest
https://www.benchchem.com/product/b151028?utm_src=pdf-body
https://www.benchchem.com/product/b151028?utm_src=pdf-body
https://www.benchchem.com/product/b151028?utm_src=pdf-body
https://www.benchchem.com/product/b151028?utm_src=pdf-body
https://www.benchchem.com/product/b151028?utm_src=pdf-body
https://www.benchchem.com/product/b151028?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/592703
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e CAS Number: 205877-13-0[1]

e Synonyms: 2-amino-3-methoxybenzyl alcohol, (2-Amino-3-methoxy-phenyl)-methanol[1]

Molecular Formula and Weight
e Molecular Formula: CsH11NO2[1]

e Molecular Weight: 153.18 g/mol [1]

» Monoisotopic Mass: 153.078978594 Da[1]

Structural Representation

The structural formula of (2-Amino-3-methoxyphenyl)methanol is presented below,
illustrating the spatial arrangement of its constituent atoms.

Caption: 2D Structure of (2-Amino-3-methoxyphenyl)methanol.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and non-
reactive environments, influencing everything from solubility to bioavailability.

Tabulated Physical Properties
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Property Value Source
Molecular Weight 153.18 g/mol PubChem[1]
XLogP3 0.9 PubChem|[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Topological Polar Surface Area  55.5 A2 PubChem[1]
Heavy Atom Count 11 PubChem|[1]
Formal Charge 0 PubChem[1]
Complexity 119 PubChem[1]

Note: Some physical properties such as melting and boiling points are not readily available in

the cited literature.

Synthesis and Characterization

The reliable synthesis and rigorous characterization of (2-Amino-3-methoxyphenyl)methanol

are paramount for its application in research and development.

Synthetic Approach

A plausible and commonly employed synthetic route to (2-Amino-3-methoxyphenyl)methanol
involves the reduction of the corresponding nitro-substituted precursor, 3-methoxy-2-nitrobenzyl

alcohol. This transformation is typically achieved with high efficiency and selectivity.

3-Methoxy-2-nitrobenzyl alcohol

(e.g., Hz, Pd/C or Fe/NH4ClI)

Reduction

-

(2-Amino-3-methoxyphenyl)methanol

Click to download full resolution via product page
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Caption: General synthetic scheme for (2-Amino-3-methoxyphenyl)methanol.

Experimental Protocol: Reduction of 3-Methoxy-2-
hitrobenzyl alcohol

The following protocol is a representative example for the synthesis of aminobenzyl alcohols
from their nitro precursors and should be adapted and optimized based on laboratory
conditions.

Reaction Setup: To a solution of 3-methoxy-2-nitrobenzyl alcohol (1.0 eq) in a suitable
solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (10%
Pd/C, ~5 mol%).

Reduction: The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr
hydrogenator) and stirred vigorously at room temperature.

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully
consumed.

Workup: Upon completion, the catalyst is removed by filtration through a pad of Celite. The
filtrate is then concentrated under reduced pressure to yield the crude product.

Purification: The crude (2-Amino-3-methoxyphenyl)methanol can be purified by column
chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl
acetate in hexanes) to afford the pure product.

Spectral Characterization

The identity and purity of synthesized (2-Amino-3-methoxyphenyl)methanol are confirmed
through various spectroscopic techniques.

e Mass Spectrometry (GC-MS): The mass spectrum should exhibit a molecular ion peak (M+)
at m/z = 153, corresponding to the molecular weight of the compound.[1] Key fragmentation
patterns would involve the loss of the hydroxymethyl group and other characteristic
fragments.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the O-H stretch of the alcohol (around 3300-3400 cm~1), N-H stretches of the
primary amine (around 3300-3500 cm~1), C-H stretches of the aromatic ring (around 3000-
3100 cm~1), and C-O stretches of the ether and alcohol (around 1000-1300 cm~1).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum would display distinct signals for the aromatic
protons, the methylene protons of the CH20H group, the hydroxyl proton, the amine
protons, and the methoxy protons. The chemical shifts and coupling patterns would be
consistent with the substituted aromatic ring.

o 183C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to
the eight carbon atoms in the molecule, with chemical shifts indicative of their electronic
environment (aromatic, aliphatic, and attached to heteroatoms).

Reactivity and Potential Applications

The chemical reactivity of (2-Amino-3-methoxyphenyl)methanol is governed by its three

functional groups, which can be selectively targeted in synthetic transformations.

Chemical Reactivity

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions,
including acylation, alkylation, arylation, and diazotization. This functionality is a key handle
for introducing nitrogen-containing moieties.

Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or
carboxylic acid, or it can be converted to ethers, esters, or halides. It also serves as a
directing group in certain electrophilic aromatic substitution reactions.

Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the
electron-donating amino and methoxy groups. The positions ortho and para to these groups
are particularly susceptible to attack.
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Applications in Drug Development and Organic
Synthesis

(2-Amino-3-methoxyphenyl)methanol is a valuable precursor for the synthesis of a wide
range of biologically active molecules and complex organic structures. Its utility is particularly
pronounced in:

e Medicinal Chemistry: As a scaffold for the synthesis of heterocyclic compounds, such as
quinolines, quinazolines, and benzodiazepines, which are prevalent in many therapeutic
agents. The amino and hydroxyl groups provide convenient points for diversification to
explore structure-activity relationships.

o Materials Science: The functional groups can be used to incorporate this molecule into
polymeric structures or to modify surfaces.

Safety and Handling

Proper handling of (2-Amino-3-methoxyphenyl)methanol is essential to ensure laboratory
safety. The following information is based on available safety data sheets for this compound
and structurally related chemicals.

Hazard Identification

While specific toxicity data for (2-Amino-3-methoxyphenyl)methanol is limited, it should be
handled with care. Similar aromatic amines and benzyl alcohols may cause skin and eye
irritation.[2][3]

e GHS Hazard Statements (Inferred):

[¢]

Harmful if swallowed.[3]

o

Causes skin irritation.[3]

[e]

Causes serious eye irritation.[3]

(¢]

May cause respiratory irritation.[3]
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Recommended Personal Protective Equipment (PPE)

o Eye and Face Protection: Safety glasses with side-shields or chemical goggles.
o Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.

o Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If
ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2]

First Aid Measures

 Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

o Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while
removing contaminated clothing.[2]

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]
 Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

 In all cases of exposure, seek medical attention.[2]

Storage and Disposal

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances.[2]

» Disposal: Dispose of contents and container in accordance with local, regional, national, and
international regulations.

Conclusion

(2-Amino-3-methoxyphenyl)methanol is a chemical intermediate with significant synthetic
potential. A thorough understanding of its physical and chemical properties, coupled with safe
handling practices, is crucial for its effective and responsible use in research and development.
This guide provides a foundational understanding to aid scientists in harnessing the capabilities
of this versatile molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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